molecular formula C25H26ClNO5S B2568649 2-chloro-4-(N-tosylbutyramido)naphthalen-1-yl butyrate CAS No. 324021-98-9

2-chloro-4-(N-tosylbutyramido)naphthalen-1-yl butyrate

Cat. No.: B2568649
CAS No.: 324021-98-9
M. Wt: 488
InChI Key: GOPOSBLNMCHPTB-UHFFFAOYSA-N
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Description

2-chloro-4-(N-tosylbutyramido)naphthalen-1-yl butyrate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of naphthalene and has been synthesized using various methods.

Scientific Research Applications

Anti-inflammatory Applications

Compounds related to naphthalene derivatives have been explored for their anti-inflammatory properties. For example, analogues of 4-(6-methoxy-2-naphthyl)butan-2-one have shown significant anti-inflammatory activity, highlighting the potential of naphthalene derivatives in developing new anti-inflammatory agents (Goudie et al., 1978).

Antimicrobial Applications

Research on naphthalene derivatives also extends to their antimicrobial potential. Studies have synthesized new 3,5-dinaphthyl substituted 2-pyrazolines, demonstrating considerable antimicrobial activity against various bacteria, suggesting the utility of naphthalene derivatives in antimicrobial drug development (Azarifar & Shaebanzadeh, 2002).

Material Science Applications

In material science, core-chlorinated naphthalene tetracarboxylic diimides with fluoroalkyl chains have been synthesized and used in n-channel organic thin-film transistors, showcasing high field-effect mobilities. This indicates the role of naphthalene derivatives in developing high-performance materials for electronics (Oh et al., 2010).

Photodegradation Studies

Naphthalene derivatives have been utilized in studies focusing on photodegradation, particularly in the context of environmental science. For instance, the study of the oxidative thermal degradation of 2-chlorophenol demonstrated the formation of chloronaphthalene among other compounds, underlining the importance of naphthalene derivatives in understanding and managing environmental pollutants (Evans & Dellinger, 2005).

Properties

IUPAC Name

[4-[butanoyl-(4-methylphenyl)sulfonylamino]-2-chloronaphthalen-1-yl] butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClNO5S/c1-4-8-23(28)27(33(30,31)18-14-12-17(3)13-15-18)22-16-21(26)25(32-24(29)9-5-2)20-11-7-6-10-19(20)22/h6-7,10-16H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPOSBLNMCHPTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(C1=CC(=C(C2=CC=CC=C21)OC(=O)CCC)Cl)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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